molecular formula C18H16O4 B12804155 Isatropic acid, trans-(-)- CAS No. 89066-66-0

Isatropic acid, trans-(-)-

Cat. No.: B12804155
CAS No.: 89066-66-0
M. Wt: 296.3 g/mol
InChI Key: LRUSLZFPYBAMCI-KBXCAEBGSA-N
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Description

Isatropic acid, trans-(-)-, also known as 1,2,3,4-Tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid, is a stereoisomer of isatropic acid. This compound is notable for its unique structural configuration, which includes a phenyl group attached to a tetrahydronaphthalene ring system. The molecular formula of isatropic acid, trans-(-)-, is C18H16O4, and it has a molecular weight of 296.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isatropic acid, trans-(-)-, can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of isatropic acid, trans-(-)-, often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional steps such as distillation and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Isatropic acid, trans-(-)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isatropic acid, trans-(-)-, has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of isatropic acid, trans-(-)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Isatropic acid, trans-(-)-, can be compared with other similar compounds, such as:

Isatropic acid, trans-(-)-, stands out due to its unique combination of a phenyl group and a tetrahydronaphthalene ring, which imparts distinct properties and reactivity.

Properties

CAS No.

89066-66-0

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1

InChI Key

LRUSLZFPYBAMCI-KBXCAEBGSA-N

Isomeric SMILES

C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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